molecular formula C22H22N8O2S B269678 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No. B269678
M. Wt: 462.5 g/mol
InChI Key: OGUDFMXRYIJFOQ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of this compound is not yet fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms by interfering with their DNA synthesis and cell division processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms. Additionally, it has been found to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using this compound in lab experiments include its potent antimicrobial and anticancer activity, as well as its antioxidant and anti-inflammatory properties. However, the limitations include the lack of information regarding its toxicity and side effects, as well as the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on this compound. These include:
1. Further studies to understand its mechanism of action and potential applications in drug discovery.
2. Investigation of its toxicity and side effects.
3. Development of more efficient and cost-effective synthesis methods.
4. Exploration of its potential applications in other fields of science, such as materials science and environmental science.
5. Development of new derivatives and analogs with improved properties and activity.
In conclusion, 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide is a promising compound with potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery.

Synthesis Methods

The synthesis of this compound involves the reaction of 2-methoxybenzaldehyde with acetohydrazide in the presence of sulfuric acid. The resulting product is then treated with 1H-1,2,3-benzotriazole-1-carboxamidine and allyl bromide to obtain the final product.

Scientific Research Applications

This compound has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been found to possess potent anticancer activity against various cancer cell lines.

properties

Product Name

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide

Molecular Formula

C22H22N8O2S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H22N8O2S/c1-3-12-29-20(14-30-18-10-6-5-9-17(18)24-28-30)25-27-22(29)33-15-21(31)26-23-13-16-8-4-7-11-19(16)32-2/h3-11,13H,1,12,14-15H2,2H3,(H,26,31)/b23-13+

InChI Key

OGUDFMXRYIJFOQ-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3

SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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